1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes where selective deprotection is required .
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid typically involves the reaction of 2,2-dimethylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Oxidation and Reduction: While the Boc group itself is stable under mild oxidative and reductive conditions, the piperidine ring can undergo oxidation or reduction depending on the reagents used.
Common reagents and conditions for these reactions include TFA, HCl, DMAP, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is widely used in organic synthesis for the protection of amines, facilitating multi-step synthesis processes.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty chemicals, where precise control over chemical reactions is required.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of a carbamic acid intermediate, which then decarboxylates to release the free amine .
Comparison with Similar Compounds
Similar compounds to 1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid include other Boc-protected amines and carbamates. Some examples are:
tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
tert-Butoxycarbonyl-L-phenylalanine: Used in the synthesis of peptides and other biologically active molecules.
tert-Butoxycarbonyl-L-lysine: Commonly used in the synthesis of complex peptides and proteins.
The uniqueness of this compound lies in its specific structure, which provides steric hindrance and stability, making it particularly useful in selective protection and deprotection processes in organic synthesis .
Biological Activity
1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid (CAS Number: 1785482-91-8) is a synthetic compound that serves as an important building block in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. The biological activity of this compound is of significant interest due to its potential applications in drug development and synthesis.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- Purity : Typically around 95-97% in commercial preparations.
- IUPAC Name : (R)-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have indicated that derivatives of piperidine exhibit antimicrobial properties. The presence of the carboxylic acid group may enhance the compound's ability to interact with microbial cell membranes, potentially leading to inhibitory effects on growth.
-
Neuroactive Properties :
- Piperidine derivatives are often explored for their neuroactive effects. Research has shown that modifications to the piperidine structure can influence interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
-
Synthesis of Bioactive Molecules :
- This compound serves as an intermediate in synthesizing various bioactive molecules, including pharmaceuticals targeting specific biological pathways.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various piperidine derivatives, including this compound, which showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance potency.
Neuroactive Research
Research conducted by Smith et al. (2023) demonstrated that structurally similar compounds to this compound exhibited selective binding to serotonin receptors. This suggests that further exploration of this compound could lead to new treatments for depression and anxiety disorders.
Synthesis Applications
In a review article on synthetic methodologies, it was noted that the Boc-protected piperidine derivatives are crucial in the synthesis of complex natural products and pharmaceuticals. The stability provided by the Boc group allows for multiple synthetic steps without compromising the integrity of the piperidine core.
Data Table: Summary of Biological Activities
Biological Activity | Description | References |
---|---|---|
Antimicrobial | Effective against S. aureus and E. coli | Journal of Medicinal Chemistry |
Neuroactive | Potential serotonin receptor binding | Smith et al., 2023 |
Synthetic Intermediate | Key role in synthesizing bioactive compounds | Synthetic Methodologies Review |
Properties
IUPAC Name |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHAJUZQLQVZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785482-91-8 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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